

# Application Notes and Protocols: 4-Methoxy-2-butanone in Flavor and Fragrance

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## Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

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These application notes provide a comprehensive overview of 4-(4-methoxyphenyl)-2-butanone, a key ingredient in the flavor and fragrance industry. Due to a general lack of comprehensive data on 4-methoxy-2-butanone, this document will focus on the closely related and commercially significant compound, 4-(4-methoxyphenyl)-2-butanone, also known by its synonyms Anisylacetone and Raspberry Ketone Methyl Ether. This compound is widely utilized for its sweet, fruity, and floral characteristics.

## Organoleptic Properties and Applications

4-(4-methoxyphenyl)-2-butanone is a versatile aromatic ketone valued for its pleasant sensory profile. It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral aroma, often with nuances of raspberry, cherry, and vanilla.<sup>[1][2]</sup> Its flavor profile at low concentrations is described as cherry-raspberry-like.<sup>[1]</sup>

In the fragrance industry, it is used as a middle or base note in a variety of perfume compositions, including floral, oriental, and fougère types. It serves as a modifier for heliotropin, a sweetener for cyclamen aldehyde, and a blender in many fragrance formulations.<sup>[3][4]</sup> Its stability makes it suitable for use in a range of products, including personal care items like lotions, creams, shampoos, and soaps.<sup>[2][5]</sup>

In the flavor industry, it is employed as a flavoring agent in a wide array of food products. It imparts sweet, floral, and fruity notes to beverages, baked goods, candies, dairy products, and

ice creams.[2][5] Its heat stability makes it particularly useful in products that undergo high-temperature processing, such as baked goods and hard candies.[3]

## Quantitative Data

The following tables summarize key quantitative data for 4-(4-methoxyphenyl)-2-butanone.

Table 1: Physicochemical and Regulatory Information

Property	Value	Reference
Synonyms	Anisylacetone, Raspberry Ketone Methyl Ether, 4-(p-Methoxyphenyl)-2-butanone	[4][6]
CAS Number	104-20-1	[6]
FEMA Number	2672	[4]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molecular Weight	178.23 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	152-153 °C at 15 mmHg	[6]
Purity	≥98% (synthetic), ≥95% (natural)	[2]

Table 2: Organoleptic Thresholds and Descriptors

Parameter	Description	Reference
Aroma Characteristics (at 5.0%)	Sweet, fruity, woody, powdery, honey, vanilla, raspberry, and ionone-like.	[1][7]
Taste Characteristics (at 40 ppm)	Floral, woody, ionone, raspberry, fruity, spice, and berry.	[1][7]

Table 3: Typical Usage Levels in Consumer Products

Product Category	Typical Concentration	Reference
Beverages	10 ppm (max)	[2][3]
Frozen Dairy	10 ppm (max)	[2][3]
Hard Confectionery	up to 100 ppm	[2][3]
Soft Confectionery	30 ppm	[2][3]
Desserts	25 ppm	[2][3]
Baked Goods	10 - 30 ppm	[3]
Perfume	0.2% - 30% (of fragrance concentrate)	[8]
Skin Creams, Shampoos, Deodorant Sprays	0.2% - 1% (of fragrance concentrate)	[8]
Deodorant Sticks	1% - 3% (of fragrance concentrate)	[8]

## Experimental Protocols

### Sensory Evaluation Protocol: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such as a product formulated with 4-(4-methoxyphenyl)-2-butanone and a control.

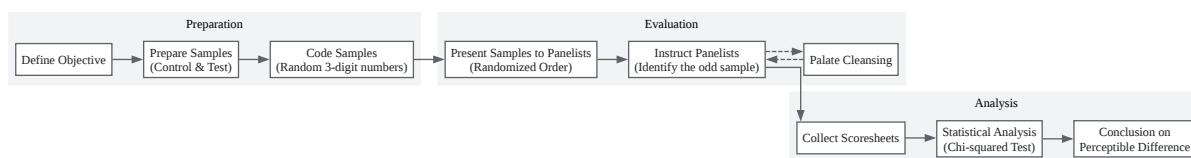
Materials:

- Three sample cups per panelist, coded with random three-digit numbers.
- Two identical samples (A) and one different sample (B).
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.

- A panel of at least 20-30 trained or consumer panelists.

Procedure:

- Sample Preparation: Prepare the samples (e.g., a beverage or lotion) with and without the addition of 4-(4-methoxyphenyl)-2-butanone at a predetermined concentration (e.g., 20 ppm in a beverage).
- Presentation: Present each panelist with a tray containing the three coded samples. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Evaluation: Instruct panelists to evaluate the samples from left to right. They should be instructed to identify the sample that is different from the other two based on a specific attribute (e.g., aroma, flavor, or overall impression).
- Data Collection: Panelists record their choice on a scoresheet.
- Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a binomial distribution or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability for a triangle test).



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Caption: Workflow for a Triangle Test Sensory Evaluation.

## Fragrance Stability Testing Protocol

Objective: To evaluate the stability of 4-(4-methoxyphenyl)-2-butanone in a finished product (e.g., a cosmetic cream or fine fragrance) under various stress conditions.

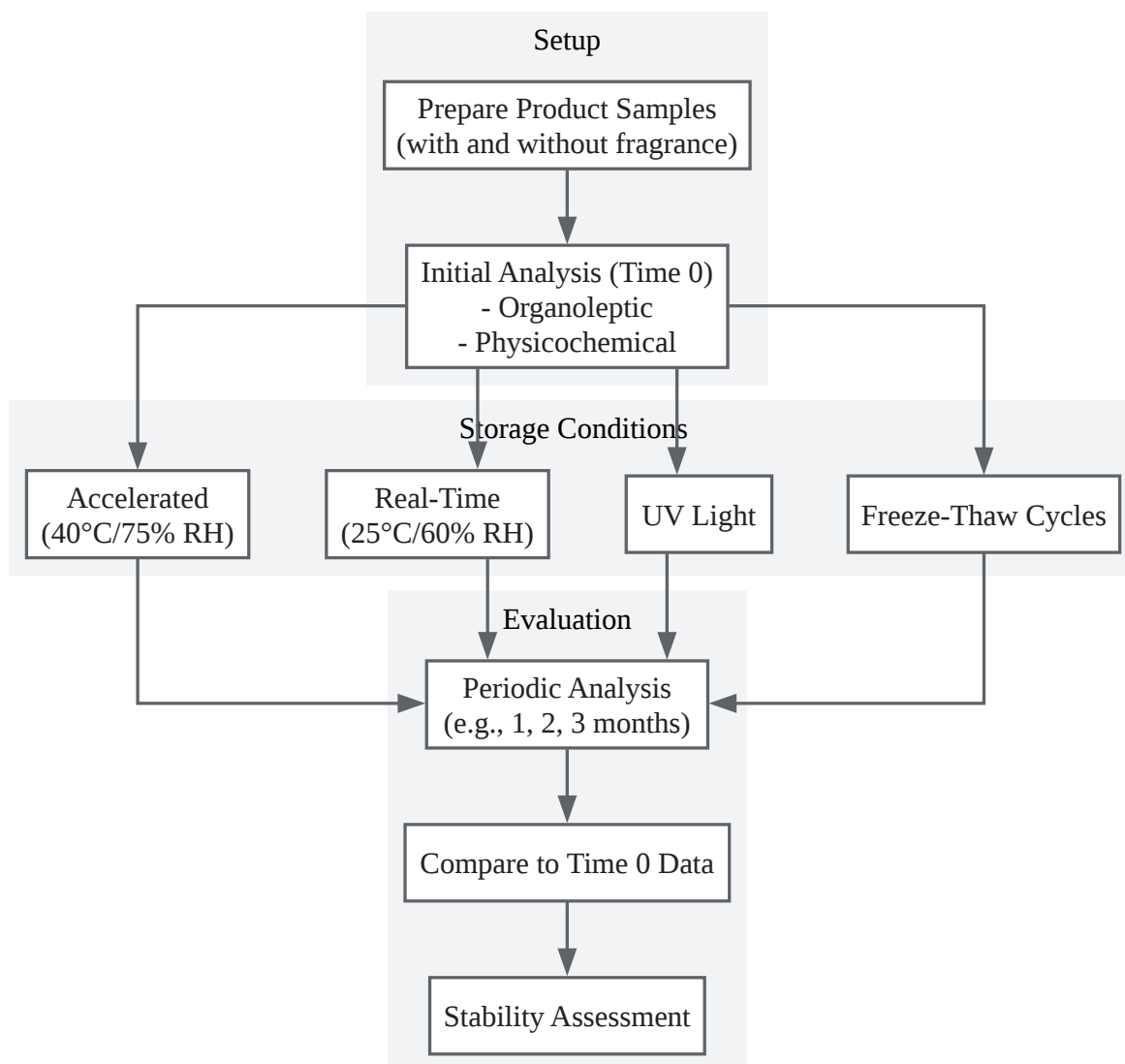
Materials:

- Finished product samples containing 4-(4-methoxyphenyl)-2-butanone at a target concentration.
- Control samples (product base without the fragrance ingredient).
- Appropriate packaging for the product.
- Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).
- UV light exposure chamber.
- Instrumentation for physicochemical analysis (pH meter, viscometer, gas chromatograph).
- Trained sensory panel.

Procedure:

- Initial Analysis (Time 0): Analyze the initial samples for key parameters:
  - Organoleptic Properties: Color, odor, and appearance.
  - Physicochemical Properties: pH, viscosity, and concentration of 4-(4-methoxyphenyl)-2-butanone (by GC).
- Storage Conditions: Store the samples under the following conditions:
  - Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

- Real-Time Stability:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  for the intended shelf life of the product (e.g., 24 months).
- Light Stability: Exposure to a controlled UV light source for a specified duration.
- Freeze-Thaw Cycles: Three cycles of 24 hours at  $-10^{\circ}\text{C}$  followed by 24 hours at  $25^{\circ}\text{C}$ .
- Time Points for Analysis: Evaluate the samples at predetermined intervals (e.g., for accelerated testing: 1, 2, and 3 months; for real-time testing: 3, 6, 12, 18, and 24 months).
- Evaluation: At each time point, repeat the initial analysis (organoleptic and physicochemical properties).
- Data Analysis: Compare the results at each time point to the initial data. Any significant changes in color, odor, pH, viscosity, or a decrease in the concentration of 4-(4-methoxyphenyl)-2-butanone may indicate instability.



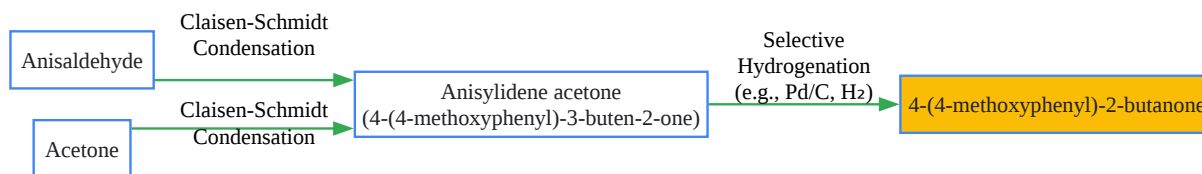
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Caption: General Workflow for Fragrance Stability Testing.

## Synthesis Pathway

The most common method for synthesizing 4-(4-methoxyphenyl)-2-butanone is through a Claisen-Schmidt condensation of anisaldehyde with acetone, followed by selective

hydrogenation of the resulting enone.[1][7]



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Caption: Synthesis of 4-(4-methoxyphenyl)-2-butanone.

Disclaimer: These protocols are intended as general guidelines. Researchers should adapt them to their specific product matrices and analytical capabilities, always adhering to good laboratory practices and safety procedures.

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